molecular formula C26H28N4O4S B298123 N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Cat. No. B298123
M. Wt: 492.6 g/mol
InChI Key: ADDCDUIJVWPWGF-VFCFBJKWSA-N
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Description

N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.

Mechanism of Action

The mechanism of action of N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin synthesis. This leads to the reduction of inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, this compound has been found to reduce the expression of matrix metalloproteinases, which are involved in tissue destruction in various inflammatory diseases. Furthermore, N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is its potential applications in the treatment of various inflammatory diseases and cancer. Additionally, this compound has been found to have a good safety profile, making it a promising candidate for clinical trials. However, one of the major limitations of this compound is its complex synthesis process, which may limit its widespread use in the laboratory.

Future Directions

There are several future directions for the study of N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One of the major areas of research is the identification of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various inflammatory diseases and cancer. Furthermore, the development of more targeted delivery systems for this compound may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a complex process that involves several steps. The starting material for the synthesis is 2,4-dimethylaniline, which is reacted with phenylsulfonyl chloride to form 2,4-dimethylphenylsulfonylaniline. This intermediate is then reacted with acetylacetone to form 2,4-dimethyl(phenylsulfonyl)acetylacetone. The final step involves the reaction of this intermediate with N-(4-aminophenyl)acetamide to form N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide.

Scientific Research Applications

N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.

properties

Product Name

N-[4-(N-{[2,4-dimethyl(phenylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetamide

InChI

InChI=1S/C26H28N4O4S/c1-18-10-15-25(19(2)16-18)30(35(33,34)24-8-6-5-7-9-24)17-26(32)29-28-20(3)22-11-13-23(14-12-22)27-21(4)31/h5-16H,17H2,1-4H3,(H,27,31)(H,29,32)/b28-20+

InChI Key

ADDCDUIJVWPWGF-VFCFBJKWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3)C

SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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